2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol is a chemical compound with a complex structure that includes both amino and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-dimethylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted amines.
Scientific Research Applications
2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the 3,4-dimethylphenyl group.
3-(Dimethylamino)-1,2-propanediol: Contains a dimethylamino group instead of the 3,4-dimethylphenyl group.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-9-3-4-11(5-10(9)2)6-13-12(7-14)8-15/h3-5,12-15H,6-8H2,1-2H3 |
InChI Key |
MIXVXGKDJBALKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(CO)CO)C |
Origin of Product |
United States |
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